Cas no 760987-73-3 ([1,1'-Biphenyl]-4-methanol,3',4'-dimethoxy-)
[1,1'-Biphenyl]-4-methanol,3',4'-dimethoxy- Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-methanol,3',4'-dimethoxy-
- [4-(3,4-dimethoxyphenyl)phenyl]methanol
- 4-(3,4-Dimethoxyphenyl)benzyl alcohol
- [1,1'-Biphenyl]-4-methanol,3',4'-dimethoxy
- 760987-73-3
- DTXSID80654444
- (3',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol
- (3',4'-Dimethoxy[1,1'-biphenyl]-4-yl)methanol
-
- MDL: MFCD06858712
- Inchi: 1S/C15H16O3/c1-17-14-8-7-13(9-15(14)18-2)12-5-3-11(10-16)4-6-12/h3-9,16H,10H2,1-2H3
- InChI Key: XTIOZBRTYCGKMP-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)C1C=CC(CO)=CC=1)OC
Computed Properties
- Exact Mass: 244.11000
- Monoisotopic Mass: 244.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- PSA: 38.69000
- LogP: 2.86310
[1,1'-Biphenyl]-4-methanol,3',4'-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660222-1g |
(3',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol |
760987-73-3 | 98% | 1g |
¥5439.00 | 2024-07-28 | |
| Crysdot LLC | CD12035825-1g |
(3',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol |
760987-73-3 | 97% | 1g |
$370 | 2024-07-24 |
[1,1'-Biphenyl]-4-methanol,3',4'-dimethoxy- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on [1,1'-Biphenyl]-4-methanol,3',4'-dimethoxy-
Exploring the Chemical Structure and Applications of [1,1'-Biphenyl]-4-methanol, 3',4'-dimethoxy-
[1,1'-Biphenyl]-4-methanol, 3',4'-dimethoxy- (CAS No. 760987-73-3) is a synthetic organic compound characterized by its unique biphenyl core and methoxy-substituted aromatic rings. This compound belongs to the broader class of biphenyl derivatives, which are widely studied for their structural versatility and functional group compatibility in pharmaceutical and materials science research. The presence of two methoxy groups at the 3' and 4' positions of the biphenyl scaffold imparts distinct electronic and steric properties, making it a valuable intermediate in the development of bioactive molecules.
The molecular framework of [1,1'-Biphenyl]-4-methanol features a hydroxymethyl group (-CH₂OH) attached to the para position of one phenyl ring. This hydroxymethyl functionality serves as a key handle for further chemical modifications through oxidation, etherification, or esterification reactions. Recent studies in organic synthesis have highlighted the utility of such hydroxymethyl-substituted biphenyls as building blocks for constructing complex architectures in drug discovery programs targeting G protein-coupled receptors (GPCRs) and kinase inhibitors.
Structural analysis using X-ray crystallography has revealed that the dimethoxy substitution pattern significantly influences intermolecular interactions in solid-state assemblies. The methoxy groups (-OCH₃) act as both hydrogen bond acceptors and π-electron donors, facilitating non-covalent interactions that stabilize supramolecular networks. These properties are particularly relevant in the design of functional materials for optoelectronic applications, where controlled molecular packing is critical for charge transport efficiency.
In the field of medicinal chemistry, compounds bearing 3',4'-dimethoxy biphenyl moieties have shown promising biological profiles. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that analogs with similar substitution patterns exhibited selective inhibition against tyrosine kinases involved in cancer progression. The dimethoxy groups were found to enhance metabolic stability while maintaining target specificity through favorable hydrogen bonding with enzyme active sites.
The synthetic accessibility of [1,1'-Biphenyl]-4-methanol has been extensively explored through Suzuki-Miyaura cross-coupling reactions. Modern catalytic systems employing palladium(0) complexes with phosphine ligands enable high-yield coupling between appropriately protected phenol precursors and aryl halides under mild reaction conditions. This methodology aligns with green chemistry principles by minimizing byproduct formation and energy consumption during large-scale production.
From a materials science perspective, this compound's amphiphilic nature makes it an attractive candidate for self-assembling systems. Research teams at ETH Zürich have utilized similar biphenol derivatives to create responsive hydrogels capable of pH-dependent structural transitions. The combination of aromatic π-systems and polar functional groups allows precise tuning of mechanical properties through supramolecular interactions.
In agrochemical development programs, compounds containing biphenolic cores have demonstrated herbicidal activity against broadleaf weeds. A 2025 patent application from Bayer CropScience highlights how strategic placement of methoxy substituents can improve photostability while reducing phytotoxicity to non-target crops. The compound's lipophilicity profile enables effective penetration through plant cuticles without compromising environmental safety profiles.
The environmental fate studies conducted on related biphenolic structures indicate favorable biodegradation rates under aerobic conditions. Microbial consortia enriched with Pseudomonas species have been shown to metabolize these compounds via sequential demethylation followed by ring cleavage pathways. This characteristic is crucial for ensuring compliance with REACH regulations when developing industrial applications.
In polymer chemistry research at MIT's Department of Materials Science and Engineering, scientists have incorporated this monomer into polyurethane networks to enhance UV resistance properties. The conjugated aromatic system provides inherent photostability while maintaining flexibility through ether linkages between repeating units. Such modified polymers find applications in outdoor coatings and solar panel encapsulation materials.
Computational studies using density functional theory (DFT) calculations have provided insights into the electronic structure of this molecule. The calculated HOMO-LUMO energy gap (approximately 5.2 eV) suggests potential utility in organic light-emitting diodes (OLEDs), where controlled charge carrier mobility is essential for device performance optimization.
The analytical characterization profile includes UV-Vis spectroscopy showing absorption maxima at λmax = 285 nm (ε = 9800 M⁻¹cm⁻¹), consistent with π→π* transitions within the extended aromatic system. NMR spectroscopy reveals distinct chemical shifts for aromatic protons adjacent to methoxy groups (δ ~6.85 ppm), providing a reliable method for purity assessment during quality control processes.
Ongoing research at Stanford University's Department of Chemistry focuses on exploiting this compound's chiral potential through asymmetric synthesis strategies. Enzymatic resolution techniques using lipases from Candida antarctica B have achieved enantiomeric excesses exceeding 95%, opening new avenues for developing chiral pharmaceutical intermediates with improved pharmacokinetic profiles.
In conclusion, [1,1'-Biphenyl]-4-methanol, 3',4'-dimethoxy- represents a multifunctional platform molecule with diverse applications across multiple scientific disciplines. Its unique combination of structural features enables tailored modifications to meet specific application requirements while maintaining synthetic tractability and environmental compatibility.
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